3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS No.: 1448066-58-7
Cat. No.: VC5259580
Molecular Formula: C14H16ClNO4S2
Molecular Weight: 361.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448066-58-7 |
|---|---|
| Molecular Formula | C14H16ClNO4S2 |
| Molecular Weight | 361.86 |
| IUPAC Name | 3-chloro-4-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H16ClNO4S2/c1-19-13-4-3-11(7-12(13)15)22(17,18)16-8-14(20-2)10-5-6-21-9-10/h3-7,9,14,16H,8H2,1-2H3 |
| Standard InChI Key | XGFMDNCIXRLFGP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl |
Introduction
3-Chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique molecular structure that includes both aromatic and heterocyclic components, such as a chloro substituent, methoxy groups, and a thiophene moiety, which contribute to its potential biological activity.
Synthesis and Chemical Reactions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Common reagents include bases like triethylamine or sodium hydride, and solvents such as dimethylformamide or dichloromethane.
Synthesis Steps
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Starting Materials: Thiophene derivatives and benzenesulfonamide precursors are typically used.
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Reaction Conditions: The reaction often involves the use of a base in an organic solvent.
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Purification: Techniques such as recrystallization or chromatography may be employed to purify the compound.
Solubility Profile
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Solubility: Generally soluble in organic solvents but insoluble in water.
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Bioavailability: Solubility affects its bioavailability and distribution in biological systems.
Biological Activity and Applications
3-Chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is classified under sulfonamide derivatives, which are often utilized in pharmaceuticals due to their antibacterial properties. The thiophene moiety suggests potential diverse pharmacological effects, as thiophene derivatives are known to affect multiple biochemical pathways.
Potential Applications
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Pharmaceuticals: Due to its structural features, it may exhibit antibacterial and other pharmacological activities.
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Research Tool: Useful in organic synthesis and medicinal chemistry research.
Comparison Table
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3-Chloro-4-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide | C14H16ClNO4S2 | 361.86 g/mol | 1448066-58-7 |
| 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | C17H16ClNO4S2 | 397.9 g/mol | 1421514-76-2 |
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